2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C13H13N3O4 . It is also known as "4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID" .
Molecular Structure Analysis
The molecular structure of “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” consists of a benzoic acid group attached to a 3,5-dimethyl-4-nitro-1H-pyrazol group .Physical And Chemical Properties Analysis
The compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” has a molecular weight of 216.24 . It has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.262±0.06 g/cm3 . The compound’s pKa is predicted to be 4.11±0.10 .Scientific Research Applications
Antitubercular Activity
Compounds derived from the pyrazole moiety, such as 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, have shown promising results in combating tuberculosis. A study synthesized a related compound and evaluated its antitubercular potential against Mycobacterium tuberculosis. The results indicated potent activity, suggesting that derivatives of this compound could be further explored for tuberculosis treatment .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their pharmacological effects, including antileishmanial and antimalarial activities. Research involving hydrazine-coupled pyrazoles, which share a core structure with the compound , revealed that certain derivatives exhibited significant activity against Leishmania aethiopica and Plasmodium berghei, the pathogens responsible for leishmaniasis and malaria, respectively .
Anti-inflammatory Properties
The pyrazole core is also found in compounds with anti-inflammatory properties. While the specific compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” has not been directly linked to anti-inflammatory activity, structurally similar indole derivatives have demonstrated such effects. This suggests potential for the compound to be modified and used in anti-inflammatory drug development .
Analgesic Effects
Similar to anti-inflammatory properties, analgesic (pain-relieving) effects have been observed in compounds with an indole or pyrazole structure. By extension, it’s plausible that derivatives of “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could be synthesized to explore their pain-relieving potential .
properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVWZWVFPOLJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.